Glycerosphate disodium salt pentahydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sodium Glycerophosphate is the sodium salt form of an organic phosphate compound that provides phosphate for nutritional purposes. In addition, sodium glycerophosphate can be used as a phosphate diluting agent upon internal contamination with the beta-emiting radioisotope phosphate P 32 (P-32) that competes with P-32 for absorption. As sodium glycerophosphate is administered in high amounts, the absorption of P-32 is prevented or minimalized.

Wissenschaftliche Forschungsanwendungen

2. Renal Cortex Preservation Research indicates that glycerophosphate disodium salt solutions can inhibit cellular swelling during hypothermic storage of rabbit renal cortex slices. This property makes it suitable for experiments with renal cortical slices at temperatures near 0 °C, maintaining cell volumes for prolonged periods (Karow & Fahy, 1979).

3. Titanium Surface Modification The salt is used in the anodic spark oxidation process to modify the surface characteristics of titanium. This process, along with hydrothermal treatment, enhances the corrosion resistance and surface activity of titanium, which has applications in biomedical implants (Park et al., 2007).

4. Antibacterial Effects and Cytocompatibility Titanium anodized in solutions containing glycerophosphate disodium salt pentahydrate exhibits increased antibacterial effects and improved cytocompatibility. This has implications for dental implant systems (Kang et al., 2009).

5. Hydrogel Development for Tissue Engineering The sol-gel transition of chitosan solutions containing glycerophosphate disodium salt pentahydrate is explored for the creation of thermosensitive hydrogels. These hydrogels have potential applications in tissue engineering due to their favorable properties (Pieklarz et al., 2022).

6. Hydrogel Formation for Sustained Release Partially deacetylated nanochitin/glycerophosphate-based composite hydrogels have been developed for prolonged release under in vitro physiological conditions. These hydrogels are useful for sustained release applications in drug delivery systems (Liu et al., 2021).

7. Polyurethane Ionomers Synthesis Glycerophosphate disodium salt is used in synthesizing new ionic diols for the production of polyurethane ionomers, which have various industrial applications (Kakati & George, 1993).

Eigenschaften

Produktname |

Glycerosphate disodium salt pentahydrate |

|---|---|

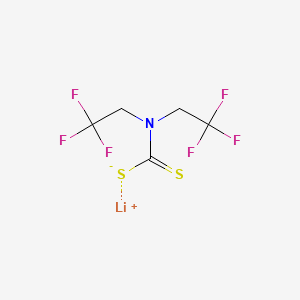

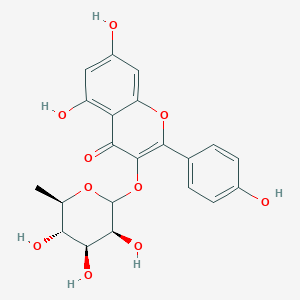

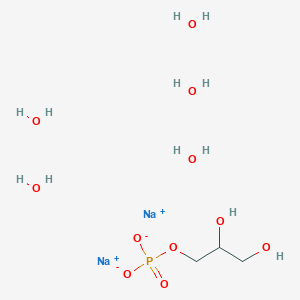

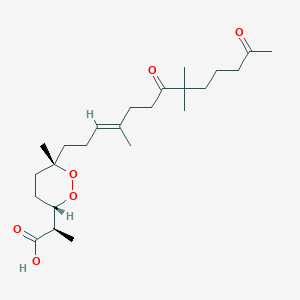

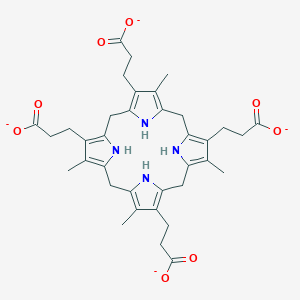

Molekularformel |

C3H17Na2O11P |

Molekulargewicht |

306.11 g/mol |

IUPAC-Name |

disodium;2,3-dihydroxypropyl phosphate;pentahydrate |

InChI |

InChI=1S/C3H9O6P.2Na.5H2O/c4-1-3(5)2-9-10(6,7)8;;;;;;;/h3-5H,1-2H2,(H2,6,7,8);;;5*1H2/q;2*+1;;;;;/p-2 |

InChI-Schlüssel |

SBFVALMGWYYFEN-UHFFFAOYSA-L |

SMILES |

C(C(COP(=O)([O-])[O-])O)O.O.O.O.O.O.[Na+].[Na+] |

Kanonische SMILES |

C(C(COP(=O)([O-])[O-])O)O.O.O.O.O.O.[Na+].[Na+] |

Synonyme |

1-phosphoglycerol alpha-glycerophosphate alpha-glycerophosphoric acid alpha-glycerophosphoric acid, (DL)-isomer alpha-glycerophosphoric acid, (R)-isomer alpha-glycerophosphoric acid, (S)-isomer alpha-glycerophosphoric acid, 1,2,3-propanetriol-1-(18)O,3-(dihydrogen phosphate)-labeled alpha-glycerophosphoric acid, 1,2,3-propanetriol-2-(18)O,3-(dihydrogen phosphate)-labeled alpha-glycerophosphoric acid, calcium salt alpha-glycerophosphoric acid, disodium salt alpha-glycerophosphoric acid, disodium salt (+-)-isomer alpha-glycerophosphoric acid, disodium salt hexahydrate(+-)-isomer alpha-glycerophosphoric acid, Fe salt alpha-glycerophosphoric acid, Fe(+3) salt (3:2) alpha-glycerophosphoric acid, monocalcium salt alpha-glycerophosphoric acid, monocalcium salt (S)-isomer alpha-glycerophosphoric acid, monomagnesium salt alpha-glycerophosphoric acid, sodium salt disodium glycerophosphate glycerol 1-phosphate glycerol 3-phosphate sodium glycerophosphate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![sodium;4-[2-[(10R,11R,13S,17R)-11-(3,3-dimethylbutanoyloxy)-17-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoate](/img/structure/B1261964.png)